molecular formula C14H8N2O3S2 B2398491 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde CAS No. 730951-41-4

2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde

Cat. No.: B2398491
CAS No.: 730951-41-4
M. Wt: 316.35
InChI Key: FLSRTGFBOYMPRY-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring attached to a nitrobenzaldehyde moiety through a sulfanyl linkage

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.

    Biology: The compound has been evaluated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, this compound is being explored as a potential lead compound for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Future Directions

Benzothiazole derivatives are a promising class of compounds for drug development due to their diverse biological activities. Future research could focus on synthesizing new benzothiazole derivatives, including “2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde”, and studying their biological activities .

Preparation Methods

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with 5-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or hydrazines, to form Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O3S2/c17-8-9-7-10(16(18)19)5-6-12(9)20-14-15-11-3-1-2-4-13(11)21-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSRTGFBOYMPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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